Ethyl 4-(pyrimidin-2-ylamino)benzoate
Description
Structure
3D Structure
Properties
CAS No. |
959928-89-3 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 4-(pyrimidin-2-ylamino)benzoate |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-12(17)10-4-6-11(7-5-10)16-13-14-8-3-9-15-13/h3-9H,2H2,1H3,(H,14,15,16) |
InChI Key |
QZNMTAJPWIVICE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthetic Approaches to the Ethyl 4-(pyrimidin-2-ylamino)benzoate Core Structure
The construction of the this compound framework can be achieved through various synthetic strategies, primarily categorized as convergent and linear approaches. The choice of strategy often depends on the desired scale, efficiency, and the availability of starting materials.
Convergent and Linear Synthesis Strategies
Chemical synthesis can be broadly classified into two main approaches: linear and convergent synthesis. wikipedia.orgfiveable.me
The synthesis of this compound can be designed using either a linear or convergent approach. A linear approach might involve building the molecule sequentially, for instance, by first modifying the aniline (B41778) component and then coupling it with the pyrimidine (B1678525) ring. In contrast, a convergent strategy would involve the separate synthesis of a substituted pyrimidine and a substituted aniline, which are then coupled in a later step.
Key Precursors and Reaction Conditions for the Pyrimidine-Anilino Linkage
The formation of the pyrimidine-anilino linkage is a crucial step in the synthesis of this compound. This is typically achieved through a nucleophilic aromatic substitution reaction.
Key Precursors:
Ethyl 4-aminobenzoate (B8803810): This commercially available compound serves as the aniline component.
2-Chloropyrimidine (B141910) or 2-bromopyrimidine: These halogenated pyrimidines are common precursors for introducing the pyrimidine moiety. 2-Chloropyrimidine is a solid with a specified storage temperature of 2-8°C in an inert atmosphere. sigmaaldrich.com
Reaction Conditions:
The reaction is often carried out in a suitable solvent, such as dimethylformamide (DMF), and in the presence of a base to neutralize the hydrogen halide formed during the reaction. nih.gov The reaction temperature can vary, but heating is often required to facilitate the substitution. For example, similar reactions involving substituted anilines and dichloropyrimidines are conducted at temperatures ranging from 80°C to 90°C. nih.gov The use of a catalyst, such as p-toluenesulfonic acid (PTSA), can also be employed to promote the reaction. nih.gov
Esterification and Functional Group Introduction Techniques
The ethyl ester group in this compound is a key functional group. This group can be introduced through esterification of the corresponding carboxylic acid, 4-(pyrimidin-2-ylamino)benzoic acid.
Esterification:
Esterification is the process of forming an ester from a carboxylic acid and an alcohol. iajpr.com A common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. iajpr.com The mixture is typically heated under reflux to drive the reaction to completion. iajpr.com
Introduction of Other Functional Groups:
The core structure of this compound can be further modified by introducing various functional groups onto either the pyrimidine or the benzoate (B1203000) ring. This can be achieved through a variety of standard organic reactions. For example, nitration of the benzene (B151609) ring can be accomplished using a mixture of nitric and sulfuric acids. researchgate.net The resulting nitro group can then be reduced to an amino group, which can be further functionalized.
Derivatization Strategies for Structural Modification
The this compound scaffold provides a versatile platform for the synthesis of a wide range of derivatives. These modifications can be targeted at either the pyrimidine ring or the benzoate moiety, allowing for the fine-tuning of the molecule's properties.
Substituent Variation on the Pyrimidine Ring
The pyrimidine ring is susceptible to nucleophilic substitution, particularly at the 4- and 6-positions. wikipedia.org This allows for the introduction of a variety of substituents.
Common strategies for modifying the pyrimidine ring include:
Reaction with Amines: The chlorine atom on a precursor like ethyl 4-(2-chloropyrimidin-4-yl)benzoate can be displaced by various amines to introduce different amino groups at the 2-position of the pyrimidine ring. nih.gov
Reaction with Thiols: Similarly, thiols can be used to introduce thioether linkages.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to introduce alkyl, aryl, or heteroaryl groups at the 4-position of the pyrimidine ring.
Modifications to the Benzoate Moiety
The benzoate portion of the molecule also offers several sites for modification.
Table 1: Potential Modifications to the Benzoate Moiety
| Modification Site | Reaction Type | Potential Functional Groups Introduced |
| Aromatic Ring | Electrophilic Aromatic Substitution | Nitro (-NO2), Halogen (-Br, -Cl), Alkyl (-R), Acyl (-COR) |
| Ester Group | Saponification | Carboxylic Acid (-COOH) |
| Ester Group | Transesterification | Different Alkyl Esters (-COOR') |
| Ester Group | Amidation | Amide (-CONH2, -CONHR, -CONR2) |
Detailed Research Findings:
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions. For instance, nitration can introduce a nitro group, which can subsequently be reduced to an amine, providing a handle for further functionalization. researchgate.net
Hydrolysis of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using basic conditions (saponification). This carboxylic acid can then be coupled with various amines or alcohols to form amides or different esters, respectively.
Amide Formation: The carboxylic acid obtained from hydrolysis can be activated, for example with a coupling reagent like HBTU or EDC, and then reacted with an amine to form an amide linkage. nih.gov
These derivatization strategies allow for the creation of a diverse library of compounds based on the this compound core structure, enabling the exploration of their potential applications in various scientific fields.
Advanced Synthetic Techniques and Methodological Innovations
Traditional methods for pyrimidine synthesis, such as the Biginelli reaction, often rely on the condensation of 1,3-dicarbonyl compounds with amidines or urea. rsc.org While effective, these methods can necessitate harsh reaction conditions and may have limitations regarding substrate scope. rsc.org Consequently, modern organic synthesis has driven the development of more sophisticated and versatile approaches.
Catalytic Systems in Pyrimidine Synthesis
The use of catalysts has revolutionized pyrimidine synthesis, offering milder reaction conditions, improved yields, and greater functional group tolerance. A diverse range of catalytic systems, from metal complexes to organocatalysts and nanoparticles, have been successfully employed.
One major advancement is the use of acceptorless dehydrogenative coupling (ADC) , a sustainable method that generates pyrimidines from alcohols and amidines, liberating only hydrogen and water as byproducts. acs.org Ruthenium and iridium pincer complexes have proven particularly effective in this transformation. acs.orgacs.org For instance, an iridium-pincer complex facilitates a regioselective, multicomponent synthesis of unsymmetrically substituted pyrimidines from an amidine and up to three different alcohols with yields as high as 93%. acs.org Nickel-catalyzed dehydrogenative coupling of alcohols and amidines has also been explored, offering another avenue for pyrimidine formation. mdpi.com
Metal-catalyzed cycloaddition reactions represent another powerful strategy. [2+2+2] cycloadditions of nitriles and alkynes or ketones provide a direct route to highly substituted pyrimidines. mdpi.com Various metals, including zirconium, copper, and gold, have been used to mediate these transformations. mdpi.com Zirconium-mediated reactions, for example, allow for the one-pot synthesis of polysubstituted pyrimidines from silyl-butadiynes and two molecules of aryl nitriles in a regioselective manner. mdpi.com
Nanocatalysts are emerging as highly efficient and reusable catalysts. Cobalt ferrite (B1171679) nanoparticles (CoFe₂O₄-NPs) have demonstrated superior catalytic activity in the Biginelli reaction for synthesizing tetrahydropyrimidines compared to their individual metal oxide counterparts (Fe₂O₃-NPs and CoO-NPs). mdpi.com This enhanced efficiency is attributed to a synergistic effect between the cobalt and iron oxides, creating a unique electronic environment that facilitates the multi-step reaction under mild, room-temperature conditions. mdpi.com
The table below summarizes various catalytic systems utilized in pyrimidine synthesis.
| Catalyst Type | Specific Catalyst Example | Reactants | Key Features & Findings |
| Pincer Complex | PN₅P-Iridium Complex | Amidines, Alcohols | Sustainable multicomponent synthesis; High regioselectivity; Yields up to 93%. acs.org |
| Pincer Complex | P^N Ligand Supported Ruthenium Complex | Alcohols, Amidines | Acceptorless dehydrogenative coupling pathway; Base-catalyzed. acs.org |
| Metal Catalyst | Zirconium Complexes | Alkynes, Nitriles | [2+2+2] cycloaddition; Regioselective; One-pot synthesis. mdpi.com |
| Metal Catalyst | Copper Catalyst | Ketones, Nitriles | [2+2+2] cycloaddition under basic conditions; Broad substrate scope. mdpi.com |
| Nanocatalyst | Cobalt Ferrite Nanoparticles (CoFe₂O₄-NPs) | Aldehyde, Urea, Malononitrile | Heterogeneous catalysis for Biginelli reaction; High efficiency due to synergistic effects; Reusable. mdpi.com |
| Organocatalyst | L-proline / Trifluoroacetic acid (TFA) | Aromatic aldehyde, Urea/Thiourea, 3,4-dihydro-(2H)-pyran | Organocatalyzed three-component reaction for pyrano[2,3-d]pyrimidines. acs.org |
| Ionic Liquid | [Hnmp]HSO₄ (Brønsted acidic IL) | Aldehyde, Urea, 3,4-dihydro-(2H)-pyran | Acts as a recyclable catalyst under solvent-free conditions. acs.org |
Emerging Synthetic Methodologies for Pyrimidine Scaffolds
Beyond catalytic innovations, entirely new conceptual approaches for constructing the pyrimidine ring are being developed, offering novel pathways to complex molecular architectures.
A significant breakthrough is the development of metal- and additive-free synthesis methods. One such strategy involves the [2+2+2] cascade cyclization of vinyl thianthrenium salts with nitriles. rsc.org This approach avoids the need for metal catalysts, acids, or bases, proceeding under mild conditions. The reaction leverages a polarity reversal of the styrene (B11656) group, transforming it from a nucleophile to an electrophile and enabling the efficient formation of 2,4,6-trisubstituted pyrimidines with yields up to 87%. rsc.org This method is noted for its simplicity, scalability, and environmentally benign nature. rsc.org
Multicomponent reactions (MCRs) continue to be a cornerstone of modern heterocyclic synthesis due to their efficiency and ability to generate molecular diversity. acs.org Iridium-catalyzed MCRs that assemble pyrimidines from amidines and multiple alcohol components exemplify this strategy's power, allowing for the creation of highly decorated pyrimidines in a single step. acs.org
The use of ultrasound irradiation has been shown to accelerate pyrimidine synthesis. Compared to conventional heating methods that can require long reaction times, ultrasound-assisted cyclization reactions can form the target molecules in under an hour, often with comparable or improved yields. nih.gov
The table below details some of the emerging methodologies for pyrimidine scaffold construction.
| Methodology | Key Reagents/Conditions | Description & Advantages |
| Metal-Free [2+2+2] Cyclization | Vinyl thianthrenium salts, Nitriles | An innovative, additive-free method that proceeds under mild conditions. It offers high yields (up to 87%), broad substrate tolerance, and is environmentally friendly. rsc.org |
| Acceptorless Dehydrogenative Coupling (ADC) | Alcohols, Amidines; Iridium or Ruthenium catalysts | A sustainable "green" method where alcohols act as aldehyde/ketone surrogates. It produces only H₂ and H₂O as byproducts and allows for regioselective multicomponent synthesis. acs.orgacs.org |
| Ultrasound-Assisted Synthesis | Chalcones, Guanidine; Strong base | Significantly reduces reaction times from many hours to less than one hour compared to conventional methods, while maintaining good product yields. nih.gov |
| Condensation of Dielectrophiles and Dinucleophiles | Three-carbon dielectrophiles (e.g., β-dicarbonyls), N-C-N dinucleophiles (e.g., guanidine) | A general and versatile method. Using substituted guanidines allows for the direct introduction of various groups at the 2-amino position of the pyrimidine ring. nih.gov |
These advanced catalytic systems and novel synthetic methodologies provide powerful tools for the construction of the pyrimidine scaffold, enabling the efficient and sustainable synthesis of complex molecules like this compound and its derivatives for a wide range of applications.
Advanced Spectroscopic and Analytical Characterization for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon-¹³ (¹³C) nuclei.
For ethyl 4-(pyrimidin-2-ylamino)benzoate, ¹H NMR spectra would reveal distinct signals corresponding to the protons of the ethyl group (a triplet and a quartet), the protons on the benzene (B151609) ring, and the protons on the pyrimidine (B1678525) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the aromatic rings would appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the ring currents. The integration of these signals provides a ratio of the number of protons in each unique environment.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each non-equivalent carbon atom gives a distinct signal. The spectrum of this compound would show characteristic peaks for the carbonyl carbon of the ester group (around 165-175 ppm), the aromatic and pyrimidine carbons (in the 110-160 ppm range), and the aliphatic carbons of the ethyl group (typically upfield).
A representative, though not specific to this exact molecule, ¹³C NMR spectrum of an ethyl benzoate (B1203000) derivative shows a deshielded carbonyl carbon at approximately 167 ppm, aromatic carbons between 128-133 ppm, a carbon attached to an oxygen at 61 ppm, and a methyl carbon at 14 ppm. Similarly, ¹H NMR data for ethyl benzoate shows aromatic protons in the 7.4-8.0 ppm range, a quartet for the -CH₂- group around 4.4 ppm, and a triplet for the -CH₃ group around 1.4 ppm.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and to deduce the structural components of a molecule by analyzing its fragmentation pattern. For this compound (C₁₃H₁₃N₃O₂), the molecular weight is 243.26 g/mol . High-resolution mass spectrometry (HRMS) with techniques like electrospray ionization (ESI) can provide highly accurate mass measurements, confirming the elemental composition.
Upon ionization, the molecule undergoes fragmentation, and the resulting charged fragments are detected. The fragmentation pattern provides a molecular fingerprint that can be used to confirm the structure. For example, in a related compound, ethyl benzoate, the molecular ion peak is observed at m/z = 150. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group.
Infrared (IR) Spectroscopy for Characteristic Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds.
The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band is expected for the carbonyl (C=O) stretching of the ester group, typically in the range of 1700-1730 cm⁻¹. The presence of C-O single bond stretching would also be evident. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the in-ring C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. The N-H stretching vibration of the secondary amine group would appear as a distinct band in the region of 3300-3500 cm⁻¹.
For comparison, the IR spectrum of ethyl benzoate shows a characteristic C=O stretch at around 1720 cm⁻¹.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₁₃H₁₃N₃O₂, the theoretical elemental composition is:
Carbon (C): 64.19%
Hydrogen (H): 5.39%
Nitrogen (N): 17.27%
Oxygen (O): 13.15%
Experimental results from elemental analysis should closely match these theoretical values to confirm the empirical formula of the synthesized compound.
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a diffraction pattern is generated, which can be mathematically analyzed to determine the exact coordinates of each atom in the crystal lattice.
Purity Assessment Techniques for Research Grade Materials
Ensuring the purity of research-grade materials is critical for the reliability and reproducibility of scientific experiments. Several analytical techniques are employed to assess the purity of compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is a widely used method for purity assessment. A sample of the compound is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A pure compound will ideally show a single peak in the chromatogram. The area of the peak is proportional to the concentration of the compound.
Thin-Layer Chromatography (TLC) is another common technique for a quick assessment of purity. By spotting the compound on a TLC plate and developing it in a suitable solvent system, the presence of impurities can be detected as separate spots.
Computational Chemistry and in Silico Modeling for Mechanistic Elucidation
Quantum Chemical Calculations on Electronic Properties and Reactivity Prediction
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and geometry of a molecule. These methods can predict a variety of properties that are crucial for understanding a compound's reactivity and potential interactions. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to optimize the molecular geometry and calculate electronic descriptors.
For Ethyl 4-(pyrimidin-2-ylamino)benzoate, these calculations would reveal insights into its stability, electronic distribution, and sites susceptible to electrophilic or nucleophilic attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, the Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule, identifying regions that are electron-rich (negative potential, likely to act as hydrogen bond acceptors) and electron-poor (positive potential, likely to act as hydrogen bond donors).
While the principles of these methods are well-established mdpi.comnih.govplos.org, specific quantum chemical calculation data for this compound are not available in the reviewed scientific literature. The table below illustrates the typical electronic properties that would be determined through such an analysis.
| Property | Significance |
| HOMO Energy | Represents the ability to donate an electron; associated with reactivity towards electrophiles. |
| LUMO Energy | Represents the ability to accept an electron; associated with reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |
| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Mulliken Charges | Provides the partial charge on each atom, indicating sites for electrostatic interactions. |
| Electrostatic Potential | Maps the charge distribution, identifying regions for non-covalent interactions like hydrogen bonding. |
Molecular Docking Studies for Ligand-Receptor Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. nih.gov This method is fundamental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a ligand's activity. The process involves sampling a vast number of conformations and orientations of the ligand within the receptor's binding site and using a scoring function to estimate the binding affinity for each pose.
Given that the pyrimidine (B1678525) scaffold is a common feature in kinase inhibitors, molecular docking studies for this compound would likely investigate its binding to the ATP-binding site of various kinases, such as Cyclin-Dependent Kinases (CDKs). nih.govresearchgate.netmdpi.com Such studies would identify key interactions, like hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the binding pocket. For instance, the pyrimidine ring's nitrogen atoms are often crucial for forming hydrogen bonds with the hinge region of kinases, a common binding motif for this class of inhibitors. mdpi.commdpi.com
A thorough search of scientific databases indicates that specific molecular docking studies featuring this compound have not been published. A typical docking analysis would provide the data outlined in the following table.
| Parameter | Description |
| Binding Affinity/Score | A numerical score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction. |
| Binding Pose/Mode | The predicted 3D orientation of the ligand within the receptor's active site. |
| Key Amino Acid Residues | The specific residues in the receptor that form significant interactions (e.g., hydrogen bonds) with the ligand. |
| Interaction Types | The nature of the intermolecular forces (e.g., Hydrogen Bonds, Hydrophobic, π-π Stacking). |
| RMSD | Root-Mean-Square Deviation, used in re-docking to validate the docking protocol (value < 2.0 Å is ideal). nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are valuable for predicting the activity of novel compounds and for guiding the optimization of lead candidates.
2D-QSAR models use descriptors calculated from the 2D representation of molecules, such as topological indices, constitutional descriptors (e.g., molecular weight, atom counts), and physicochemical properties (e.g., logP). nih.gov These descriptors are used as independent variables in statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that can predict the activity of compounds. nih.gov A 2D-QSAR study on a series of pyrimidine analogs could help identify key structural features that are statistically associated with their activity.
No specific 2D-QSAR studies involving this compound as part of a dataset were identified in the available literature.
3D-QSAR methods provide a more detailed understanding by considering the three-dimensional structures of the molecules. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques. nih.govresearchgate.net These methods require the structural alignment of a set of molecules and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. The resulting field values are then correlated with biological activity using Partial Least Squares (PLS) analysis. The output is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity.
While 3D-QSAR studies have been successfully applied to various pyrimidine derivatives to guide the design of more potent inhibitors nih.govresearchgate.net, no published CoMFA or CoMSIA analysis was found for a series of compounds including this compound. The table below lists key statistical parameters used to assess the quality of QSAR models.
| Statistical Parameter | Symbol | Description |
| Cross-validated R² | q² | Measures the internal predictive ability of the model. A value > 0.5 is generally considered acceptable. |
| Non-cross-validated R² | r² | Measures the goodness of fit of the model to the training data. A value closer to 1.0 indicates a better fit. |
| Predicted R² | r²_pred | Measures the predictive power of the model for an external test set of compounds. A value > 0.6 is desirable. |
| Standard Error | SEE/SEP | Measures the deviation of the predicted values from the actual values. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
For this compound, an MD simulation of its complex with a target protein (e.g., a kinase) would validate the docking results. Analysis of the simulation trajectory would reveal whether the key hydrogen bonds and other interactions predicted by docking are maintained over time. Parameters such as Root-Mean-Square Deviation (RMSD) of the protein and ligand, Root-Mean-Square Fluctuation (RMSF) of individual residues, and the number of intermolecular hydrogen bonds are monitored to evaluate the stability of the complex.
Specific MD simulation studies for this compound are not reported in the surveyed literature. A typical MD study would analyze the parameters shown in the table below.
| Parameter | Analysis and Significance |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions over time, indicating the structural stability of the complex. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues, highlighting flexible regions of the protein or ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time. |
| Binding Free Energy (MM/PBSA, MM/GBSA) | Post-processing calculation to provide a more accurate estimate of the binding affinity than docking scores alone. researchgate.net |
Structure Activity Relationship Sar Investigations of Pyrimidinylaminobenzoate Derivatives
Systematic Analysis of Substituent Effects on Biological Activity
The biological activity of pyrimidinylaminobenzoate derivatives is highly sensitive to the nature and position of substituents on both the pyrimidine (B1678525) and the phenyl rings. Researchers have conducted extensive studies to understand how modifying these parts of the scaffold can tune the biological profile of the molecules.
Influence of Electronic and Steric Properties of Pyrimidine Substituents
The pyrimidine ring serves as a crucial scaffold in this class of compounds, and its substitution pattern plays a pivotal role in modulating biological activity. Studies have shown that both the electronic nature (electron-donating or electron-withdrawing) and the steric bulk of substituents on the pyrimidine ring can have a profound impact on the interaction of these molecules with their biological targets.
A series of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives were synthesized and evaluated as novel Retinoid X receptor alpha (RXRα) antagonists. nih.gov Within this series, compounds featuring a 4-((4-arylpyrimidin-2-yl)amino)benzoic acid scaffold were investigated. The nature of the aryl group at the 4-position of the pyrimidine ring was varied to probe the effect of electronic and steric properties on antagonist activity. For example, the introduction of electron-withdrawing or electron-donating groups on this aryl substituent led to a range of potencies, highlighting the sensitivity of the RXRα ligand-binding domain to these modifications. nih.gov
The following table summarizes the impact of different pyrimidine substituents on the biological activity of pyrimidinylaminobenzoate analogs from various studies.
| Substituent Position | Substituent Type | Observed Effect on Biological Activity | Target/Assay |
| Pyrimidine C4-Aryl | Electron-withdrawing group | Modulated antagonist activity | RXRα |
| Pyrimidine C4-Aryl | Electron-donating group | Modulated antagonist activity | RXRα |
Optimization of the Phenyl Ring Substitution Pattern (e.g., para- vs. meta-aminobenzoate)
A key comparison has been made between para-substituted and meta-substituted aminobenzoate derivatives. In a study focused on the development of RXRα antagonists, it was observed that replacing a 4-(pyrimidin-2-ylamino)benzohydrazide scaffold with a 3-(pyrimidin-2-ylamino)benzohydrazide scaffold generally led to a decrease in antitumor activity. nih.gov This suggests that the para-substitution pattern, as seen in Ethyl 4-(pyrimidin-2-ylamino)benzoate, is preferred for this particular biological target, likely because it allows for optimal orientation of the key interacting moieties within the receptor's binding site.
The table below illustrates the influence of the phenyl ring substitution pattern on the biological activity of pyrimidinylaminobenzoate derivatives.
| Substitution Pattern | Scaffold | Observed Effect on Biological Activity | Target/Assay |
| para | 4-(pyrimidin-2-ylamino)benzohydrazide | Higher antitumor activity | RXRα Antagonist |
| meta | 3-(pyrimidin-2-ylamino)benzohydrazide | Lower antitumor activity | RXRα Antagonist |
Conformational Analysis and Bioactive Conformations in Ligand-Target Interactions
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For flexible molecules like this compound, which possess several rotatable bonds, understanding the preferred low-energy conformations and, more importantly, the bioactive conformation (the shape the molecule adopts when bound to its target) is crucial for rational drug design.
The key rotatable bonds in this compound are around the amine linker connecting the pyrimidine and phenyl rings, and the bond connecting the phenyl ring to the ethyl ester group. The relative orientation of the pyrimidine and phenyl rings is of particular importance.
While a crystal structure for this compound itself is not publicly available, a crystal structure for a closely related analog, ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-ylamino)benzoate, reveals that the phenyl ring directly linked at the C2 position and the pyrimidine ring are nearly coplanar. researchgate.net This suggests that a relatively planar conformation between the two ring systems might be favorable for binding in some cases. However, it is also important to consider that the bioactive conformation can differ significantly from the lowest energy conformation in solution or in the solid state.
Computational methods, such as Density Functional Theory (DFT) calculations and molecular dynamics simulations, are often employed to explore the conformational landscape of such molecules. mdpi.com These studies can help predict the most stable conformations and the energy barriers for rotation between them. For pyrimidinylaminobenzoate derivatives, it is hypothesized that the bioactive conformation allows for specific hydrogen bonding interactions between the pyrimidine nitrogen atoms and the amine linker with key residues in the target's binding site, while the benzoate (B1203000) portion often occupies a more solvent-exposed region or interacts with a hydrophobic pocket.
Identification of Key Pharmacophoric Features for Desired Biological Profiles
A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Identifying the key pharmacophoric features of pyrimidinylaminobenzoate derivatives is essential for designing new compounds with improved potency and selectivity.
Based on SAR studies and computational modeling of related compounds, a general pharmacophore model for pyrimidinylaminobenzoate derivatives can be proposed. This model typically includes:
A hydrogen bond donor: The amine linker (-NH-) between the pyrimidine and phenyl rings is a critical hydrogen bond donor.
Hydrogen bond acceptors: The nitrogen atoms within the pyrimidine ring are key hydrogen bond acceptors.
An aromatic/hydrophobic region: The phenyl ring provides a significant hydrophobic interaction surface.
An additional hydrogen bond acceptor/hydrophobic feature: The carbonyl group of the ethyl benzoate moiety can act as a hydrogen bond acceptor, and the ethyl group provides a further hydrophobic interaction point.
Pharmacophore models derived from series of phenylaminopyrimidine-based compounds have successfully been used to guide the design of new inhibitors for various targets. nih.gov For instance, a seven-point pharmacophore model for BCR-ABL tyrosine kinase inhibitors included a hydrophobic group, two hydrogen bond donors, and four aromatic rings. nih.gov While this model is for a broader class of compounds, it highlights the importance of the aromatic and hydrogen-bonding features that are also present in this compound.
The table below summarizes the key pharmacophoric features of pyrimidinylaminobenzoate derivatives.
| Pharmacophoric Feature | Corresponding Molecular Moiety | Potential Interaction |
| Hydrogen Bond Donor | Amine Linker (-NH-) | Interaction with backbone carbonyls or acidic residues of the target protein. |
| Hydrogen Bond Acceptor | Pyrimidine Nitrogens | Interaction with hydrogen bond donor residues (e.g., Lys, Arg, His) in the binding site. |
| Aromatic/Hydrophobic Region | Phenyl Ring | π-π stacking or hydrophobic interactions with aromatic or aliphatic residues. |
| Hydrogen Bond Acceptor | Carbonyl Oxygen of Ester | Potential for an additional hydrogen bond with the target. |
| Hydrophobic Feature | Ethyl Group of Ester | Interaction with hydrophobic pockets. |
By understanding these fundamental SAR principles, researchers can more effectively design and synthesize novel pyrimidinylaminobenzoate derivatives with tailored biological activities for a range of therapeutic applications.
Biological Activity Investigations and Mechanistic Insights in Vitro and Preclinical
In Vitro Receptor and Enzyme Binding Assays
Retinoid X Receptors (RXRs) are nuclear receptors that play a crucial role in regulating a wide array of biological processes, including cell growth, differentiation, and metabolism. nih.gov They can form homodimers or heterodimers with other nuclear receptors to control gene expression. nih.govnih.gov RXR antagonists are compounds that can block the activity of these receptors and are investigated for their potential in treating diseases like type 2 diabetes and certain cancers. nih.gov The inhibitory action of some RXR ligands on cancer cell growth is linked to their ability to regulate the oligomeric state of the RXR protein, a mechanism that may be independent of the receptor's direct transcriptional activity. nih.gov
Currently, there are no specific studies available in the provided search results detailing the direct binding, antagonism, or modulation of Retinoid X Receptor Alpha (RXRα) by Ethyl 4-(pyrimidin-2-ylamino)benzoate.
The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development and is typically quiescent in adult tissues. researchgate.netnih.gov However, its aberrant reactivation is implicated in the initiation and progression of various cancers, including pancreatic and basal cell carcinoma. nih.govotavachemicals.com The pathway is initiated when a Hedgehog ligand binds to the Patched (PTCH1) receptor, which relieves the inhibition of the Smoothened (SMO) receptor. smolecule.commdpi.com Activated SMO then triggers a cascade that leads to the activation of Gli family transcription factors, promoting the expression of genes involved in cell proliferation and survival. smolecule.com
Targeting the Hh pathway, particularly the SMO receptor, has become a significant strategy in cancer drug discovery. otavachemicals.comuconn.edu Research into pyrimidine-based compounds has identified potent inhibitors of this pathway. A series of novel inhibitors based on a 4-(2-pyrimidinylamino)benzamide scaffold, which is structurally related to this compound, have been designed and synthesized. nih.govnih.gov These compounds demonstrated significant inhibitory activity in Gli-luciferase reporter assays, with many showing greater potency than the established inhibitor vismodegib. nih.gov
Further studies on pyridyl pyrimidine (B1678525) derivatives identified a compound, B31, as a highly potent Hh pathway inhibitor. nih.gov Molecular modeling suggests B31 interacts with the SMO protein through hydrogen bonds and hydrophobic interactions, competing with the known SMO ligand cyclopamine. nih.gov This inhibition leads to the suppression of Gli1 expression at both the transcriptional and translational levels. nih.gov
Sirtuins are a family of NAD+-dependent enzymes that regulate key cellular processes, including metabolism, stress response, and cell cycle. nih.gov The mitochondrial sirtuins (SIRT3, SIRT4, and SIRT5) are of particular interest in cancer research due to their role in modulating cellular metabolism. nih.gov Sirtuin 5 (SIRT5) is a lysine (B10760008) deacylase that removes acidic acyl groups like succinyl, malonyl, and glutaryl from proteins, thereby regulating various metabolic pathways. nih.govacs.org Dysregulation of SIRT5 has been linked to several diseases, and its inhibition is being explored as a therapeutic strategy for certain cancers. nih.govresearchgate.net
Research has led to the discovery of 2,4,5-trisubstituted pyrimidine derivatives as potent SIRT5 inhibitors. acs.orgnih.gov Through structural optimization of an initial lead compound, researchers developed derivatives with significantly improved inhibitory activity. nih.gov The structure-activity relationship (SAR) analysis of these pyrimidines led to the identification of compounds with nanomolar-level potency against SIRT5. nih.gov These inhibitors are substrate-competitive and have shown selectivity for SIRT5. nih.gov
Table 1: SIRT5 Inhibition by a Related Pyrimidine Derivative This table is interactive. You can sort and filter the data.
| Compound | Target | IC50 (nM) | Inhibition Type | Source |
|---|---|---|---|---|
| Compound 58 | Sirtuin 5 (SIRT5) | 310 | Substrate-competitive | nih.gov |
| Compound 1 | Sirtuin 5 (SIRT5) | 3000 | - | nih.gov |
Cellular Biology Studies
While specific data on the cellular antiproliferative activity of this compound against HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma) cell lines were not found in the provided search results, studies on structurally related pyrimidine derivatives demonstrate significant anticancer effects in various cancer cell lines.
The pyridyl pyrimidine derivative B31, which inhibits the Hedgehog pathway, was shown to effectively inhibit the proliferation of human pancreatic cancer cells (BxPC-3). nih.gov Similarly, various other pyrimidine derivatives have demonstrated potent antiproliferative activity. For instance, new pyrimidine-5-carbonitrile compounds showed strong anticancer effects against MCF-7 (breast cancer), A549, and HepG2 cell lines, with IC50 values in the nanomolar range. researchgate.net
Table 2: Antiproliferative Activity of Related Compounds Against Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound Class | Cell Line | IC50 (µM) | Source |
|---|---|---|---|
| Phthalazine Derivative (10g) | HepG-2 | 0.12 | nih.gov |
| Phthalazine Derivative (11a) | HepG-2 | 0.09 | nih.gov |
| Benzofuran Derivative (8) | HepG2 | 3.8 ± 0.5 | mdpi.com |
| Benzofuran Derivative (7) | A549 | 6.3 ± 2.5 | mdpi.com |
| Cyanopyrimidine Derivative (5d) | HepG2 | - (Nanomolar range) | researchgate.net |
| Cyanopyrimidine Derivative (5d) | A549 | - (Nanomolar range) | researchgate.net |
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key mechanism in this process is the activation of a cascade of enzymes called caspases. nih.gov Specifically, the activation of effector caspases, such as Caspase-3, is a central event that leads to the cleavage of critical cellular proteins, ultimately resulting in cell death. researchgate.net
One of the primary substrates for activated Caspase-3 is Poly(ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. nih.govresearchgate.net Caspase-3 cleaves the 116 kDa PARP protein into an 89 kDa fragment (cleaved PARP or c-PARP). researchgate.net This cleavage inactivates PARP, preventing DNA repair and facilitating the apoptotic process. The detection of c-PARP is a widely recognized hallmark of apoptosis. nih.gov
While direct studies on apoptosis induction by this compound are not available, related pyrimidine derivatives that inhibit key oncogenic pathways have been shown to trigger this cell death mechanism. For example, the pyridyl pyrimidine Hedgehog inhibitor B31 was found to induce apoptosis in pancreatic cancer cells. nih.gov This suggests that compounds with this chemical scaffold can exert their anticancer effects not only by halting proliferation but also by actively promoting cancer cell death through established apoptotic pathways involving the Caspase-3 and PARP cascade. nih.gov
Preclinical Pharmacological Evaluation in Relevant In Vivo Models
Extensive literature searches did not yield specific preclinical data for the in vivo evaluation of this compound. The following sections outline the type of studies that would be necessary to characterize its pharmacological profile; however, no published efficacy, pharmacokinetic, or pharmacodynamic studies for this specific compound were identified.
Efficacy Assessment in Disease Models (e.g., Septic Acute Kidney Injury for related pyrimidines)
No studies were found that evaluated the efficacy of this compound in any in vivo disease models. While related pyrimidine compounds have been investigated in various contexts, including septic acute kidney injury, this specific information is not available for this compound. The pathophysiology of conditions like septic acute kidney injury is known to be complex, involving inflammatory cascades and alterations in renal microcirculation. nih.govmdpi.commdpi.com Research into other compounds, such as ethyl pyruvate, has shown potential protective effects in animal models of sepsis-induced acute renal failure. nih.gov However, similar efficacy data for this compound is not present in the available literature.
Pharmacokinetic and Pharmacodynamic Profiling in Animal Studies
There is no available data from animal studies detailing the pharmacokinetic (PK) or pharmacodynamic (PD) profile of this compound. Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. In silico ADMET studies have been performed for some related pyrimidine derivatives to predict their properties. nih.gov However, experimental in vivo data for this compound, which would include parameters like clearance, volume of distribution, half-life, and bioavailability, has not been reported. Similarly, no pharmacodynamic studies that would describe the relationship between drug concentration and pharmacological effect in animal models are available.
Applications Beyond Direct Therapeutics and Chemical Space Exploration
Potential in Advanced Materials Science and Functional Molecule Design
The unique electronic and photophysical properties of molecules containing both pyrimidine (B1678525) and benzoate (B1203000) moieties suggest their potential utility in the development of advanced materials. The core structure of Ethyl 4-(pyrimidin-2-ylamino)benzoate possesses features conducive to applications such as UV absorption and potentially in the field of nonlinear optics (NLO).
UV Absorption: The ability of a molecule to absorb ultraviolet radiation is linked to the presence of chromophores, which are parts of the molecule that absorb light. The para-aminobenzoate fragment is a well-known chromophore responsible for UV absorption. researchgate.net Studies on ethyl 4-aminobenzoate (B8803810), a structurally related compound, have detailed its UV-visible absorption spectra. researchgate.netnih.gov The presence of the substituted aminobenzoate structure in this compound indicates its inherent capacity to function as a UV absorber. This property is critical for applications in sunscreens, protective coatings, and stabilizing polymers against UV degradation.
Nonlinear Optical (NLO) Applications: Nonlinear optical materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for technologies like frequency conversion and optical switching. The NLO properties of a molecule are often associated with the presence of an electron donor and an electron acceptor group connected by a π-conjugated system. The pyrimidine ring can act as an electron-withdrawing group, while the amino linkage and the benzene (B151609) ring can act as electron donors. This donor-acceptor architecture within this compound suggests a potential for NLO properties, although specific experimental studies on this compound are not widely reported. Further research could explore and quantify its NLO response, potentially leading to its use in advanced optical devices.
Role as a Privileged Scaffold or Lead Compound in Rational Drug Design
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.govingentaconnect.com The pyrimidine ring is widely recognized as one such elite scaffold. nih.govingentaconnect.commdpi.com
The pyrimidine core is a fundamental component of nucleobases in DNA and RNA and is present in a vast number of FDA-approved drugs, demonstrating its biocompatibility and versatile binding capabilities. nih.govingentaconnect.commdpi.com Its unique physicochemical properties allow for diverse interactions with biological macromolecules. mdpi.com Consequently, compounds built upon the pyrimidine skeleton, such as this compound, are of significant interest in rational drug design.
This compound serves as an excellent lead compound—a chemical starting point for the process of drug discovery. Its structure can be systematically modified to create a library of derivatives with enhanced potency, selectivity, and pharmacokinetic properties. For instance, the PubChem database lists a related compound, Ethyl 4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzoate, which appears in patents, underscoring the role of this molecular framework as a valuable scaffold for generating new chemical entities with therapeutic potential. nih.gov The amenability of the pyrimidine scaffold to structural modifications allows medicinal chemists to explore a wide chemical space to develop novel therapeutic agents for a variety of diseases. nih.govmdpi.com
Exploration of Pyrimidine Skeletal Editing and Chemical Transformations to Novel Heterocycles
The chemical versatility of the pyrimidine ring extends to its ability to undergo "skeletal editing," a sophisticated strategy in synthetic chemistry that involves the direct modification of the core framework of a molecule. This approach allows for the transformation of one heterocyclic system into another, providing access to novel molecular architectures that might be difficult to synthesize through traditional methods.
A notable example of this is the conversion of pyrimidines into pyrazoles. Pyrimidines are the most common diazine (a six-membered ring with two nitrogen atoms) found in FDA-approved drugs, while pyrazoles are the most prevalent diazole (a five-membered ring with two adjacent nitrogen atoms). An efficient method has been developed to transform pyrimidines into pyrazoles through a formal carbon deletion. This process typically involves a room-temperature triflylation of the pyrimidine core, followed by a skeletal rearrangement mediated by hydrazine. This transformation is significant because it leverages the well-established chemistry of pyrimidines to create a diverse range of pyrazole (B372694) derivatives. Such skeletal editing techniques are at the forefront of chemical synthesis, enabling the rapid diversification of compound libraries and accelerating the discovery of new bioactive molecules.
Conclusion and Future Research Trajectories
Synthesis and Characterization Advancements
The synthesis of pyrimidine (B1678525) derivatives, including Ethyl 4-(pyrimidin-2-ylamino)benzoate, is an active area of research, with scientists continuously developing more efficient and versatile methods. gsconlinepress.comnih.gov A common approach involves the condensation of a β-dicarbonyl compound with an amine. mdpi.com For instance, the novel compound ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate was synthesized via microwave irradiation of (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone. mdpi.comresearchgate.net This method offers a moderate yield and allows for straightforward purification. mdpi.comresearchgate.net
Another strategy involves a deconstruction-reconstruction sequence where pyrimidine-containing compounds are transformed into N-arylpyrimidinium salts. nih.gov These salts can then be cleaved to produce a three-carbon iminoenamine building block, which is versatile for forming various other nitrogen-containing heterocycles. nih.gov This innovative approach facilitates the diversification of the initial pyrimidine core, providing access to analogues that are challenging to synthesize through other means. nih.gov
Solid-phase synthesis (SPS) has also emerged as a powerful technique for generating libraries of pyrimidine derivatives. acs.org This method utilizes polystyrene-derived supports and can be enhanced by microwave heating to expedite the construction of the pyrimidine ring. acs.org
The characterization of these newly synthesized compounds is crucial for confirming their structure and purity. A range of spectroscopic and spectrometric techniques are employed for this purpose, including:
UV-Vis Spectroscopy mdpi.comresearchgate.net
FTIR-ATR Spectroscopy mdpi.comresearchgate.net
¹H-NMR and ¹³C-NMR Spectroscopy mdpi.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) mdpi.comresearchgate.net
Electron Ionization Mass Spectrometry (EI-MS) researchgate.net
For example, the crystal structure of ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-ylamino)benzoate was determined using X-ray diffraction, revealing that the phenyl and pyrimidine rings are nearly coplanar. researchgate.net
Progress in Understanding Structure-Activity Relationships
The biological activity of pyrimidine derivatives is intricately linked to their molecular structure. mdpi.com Structure-activity relationship (SAR) studies are therefore fundamental to the development of new drugs and agrochemicals. nih.gov These studies explore how modifications to the pyrimidine scaffold at its various positions (2, 4, 5, and 6) influence the compound's therapeutic properties. mdpi.comnih.gov
Key insights from SAR studies include:
The stereochemistry of pyrimidine-triazoles can drastically alter their anticancer properties. mdpi.com
The introduction of a 4-chlorophenyl substitution on the pyrimidine nucleus can enhance its anti-cancer effectiveness. gsconlinepress.com
For certain pyrimidine derivatives, the presence of a halogen substitute on the fluorophenyl moiety is essential for their inhibitory effects on human equilibrative nucleoside transporters (ENTs). frontiersin.org
In some dihydropyrimidinone derivatives, altering the substitution on the phenyl ring can significantly change their cytotoxic activity against cancer cell lines. mdpi.com
A deconstruction-reconstruction strategy has been developed to facilitate SAR studies by allowing for the diversification of the pyrimidine core into other nitrogen heteroaromatics. nih.gov This enables the creation of complex analogues that would be difficult to obtain through traditional synthetic routes. nih.gov
Promising Avenues for Targeted Biological Investigations
The diverse biological activities of pyrimidine derivatives make them promising candidates for a wide range of therapeutic applications. gsconlinepress.comresearchgate.netmdpi.com Their structural similarity to the nucleotide bases of DNA and RNA makes them particularly interesting for cancer treatment. gsconlinepress.com
Recent research has focused on the potential of pyrimidine derivatives as:
Anticancer agents: They have shown efficacy against various cancer cell lines, including breast, lung, and liver cancer. nih.govnih.gov Some derivatives act as potent inhibitors of enzymes like epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs), which are crucial for cancer cell growth and proliferation. nih.govnih.gov
Enzyme inhibitors: Novel pyrimidine derivatives have demonstrated effective inhibition of metabolic enzymes such as carbonic anhydrase, acetylcholinesterase, and α-glycosidase, which are associated with diseases like glaucoma, Alzheimer's, and diabetes. nih.gov
Antimicrobial agents: Pyrimidine derivatives have been reported to possess antibacterial and antifungal properties. researchgate.netunair.ac.id
Anti-inflammatory agents: Some pyrimidine-based molecules are being investigated for their potential anti-inflammatory properties. researchgate.net
The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often improves the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov
Methodological Innovations in Computational Chemistry and In Silico Screening
Computational chemistry and in silico screening have become indispensable tools in the discovery and development of new pyrimidine-based drugs. unair.ac.idnano-ntp.com These methods allow researchers to predict the efficacy and bioactivity of compounds before they are synthesized, saving time and resources. unair.ac.id
Key computational techniques employed include:
Molecular Docking: This technique predicts how a molecule will bind to a target protein, providing insights into its potential mechanism of action. unair.ac.idresearchgate.netiosrjournals.org For example, docking studies have been used to investigate the interaction of pyrimidine derivatives with enzymes like dihydrofolate reductase (DHFR) and fatty acid amide hydrolase (FAAH). unair.ac.idresearchgate.net
Quantum Chemical Calculations: These calculations, often using Density Functional Theory (DFT), can predict the electronic and geometric properties of molecules, which are important for understanding their reactivity and interactions. wikimedia.orgmdpi.com
ADMET Profiling: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies predict the pharmacokinetic and toxicity properties of drug candidates. researchgate.netnano-ntp.com
These computational approaches have been successfully used to design and optimize novel pyrimidine derivatives with enhanced biological activity. For instance, in silico fragment-based drug design (FBDD) was used to develop a new series of dual EGFR kinase inhibitors. nih.gov
Emerging Applications and Cross-Disciplinary Research Opportunities for Pyrimidine-Based Compounds
The versatility of the pyrimidine scaffold has led to its exploration in a wide array of applications beyond traditional medicine, opening up new avenues for cross-disciplinary research. nano-ntp.com The ability to easily modify the pyrimidine skeleton allows for the creation of structurally diverse compounds with a broad spectrum of activities. mdpi.comnih.gov
Emerging applications and research areas include:
Agrochemicals: Pyrimidine derivatives have shown potential as plant growth regulators. nih.gov
Materials Science: The unique electronic properties of some pyrimidine derivatives make them potential candidates for nonlinear optical (NLO) applications. wikimedia.org
DNA Intrastrand Cross-links: Theoretical studies have explored the formation of pyrimidine-pyrimidine type DNA intrastrand cross-links, which has implications for understanding DNA damage. rsc.org
Multi-Target-Directed Ligands (MTDLs): Pyrimidine-based compounds are being explored for their ability to interact with multiple pathological targets simultaneously, which is a promising strategy for treating complex diseases like Alzheimer's. mdpi.com
The ongoing research into pyrimidine derivatives highlights their immense potential and the exciting opportunities for future discoveries and applications across various scientific disciplines. mdpi.comnih.gov
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(pyrimidin-2-ylamino)benzoate?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of ethyl 4-aminobenzoate with a pyrimidin-2-yl precursor under reflux conditions.
- Step 2 : Acetylation or sulfanyl group introduction using reagents like tetramethylthiuram disulfide (DTMT) or thiol-containing intermediates .
- Step 3 : Purification via column chromatography or recrystallization in ethanol/DMF mixtures to achieve >95% purity . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical for yield improvement.
Q. How is the molecular structure of this compound confirmed?
Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm hydrogen and carbon environments .
- Infrared Spectroscopy (IR) : Detection of functional groups (e.g., ester C=O at ~1700 cm, NH stretching at ~3300 cm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 243.26 g/mol for CHNO) .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (classified as H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
Yield optimization strategies include:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl) to accelerate condensation steps .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Temperature Control : Reflux at 80–100°C improves intermediate stability . A comparative study showed that adjusting the amine/catalyst ratio from 1:1 to 1:2 increased yields by 15–20% .
Q. How do researchers resolve contradictory data in reactivity studies of pyrimidine derivatives?
Contradictions in reactivity (e.g., oxidation vs. reduction outcomes) are addressed via:
Q. What is the hypothesized mechanism of action for this compound in enzyme inhibition?
The compound likely acts as a competitive inhibitor by:
- Binding to the active site of target enzymes (e.g., bromodomain proteins) via its pyrimidine and benzoate moieties .
- Disrupting substrate access through steric hindrance or hydrogen bonding with key residues (e.g., Asp/Glu side chains) . Preliminary assays show IC values in the micromolar range, suggesting moderate potency .
Q. How does this compound compare to structurally similar compounds in biological activity?
Methodological Guidance
Q. What analytical techniques are recommended for purity assessment?
- High-Performance Liquid Chromatography (HPLC) : Retention time comparison against standards .
- Thin-Layer Chromatography (TLC) : R values to monitor reaction progress .
- Elemental Analysis : Confirmation of C/H/N/S content within ±0.3% theoretical values .
Q. How to design experiments for studying structure-activity relationships (SAR)?
- Analog Synthesis : Modify substituents (e.g., replace pyrimidine with triazine) to assess impact on bioactivity .
- Docking Simulations : Use AutoDock or Schrödinger Suite to predict binding affinities .
- Pharmacophore Mapping : Identify critical functional groups (e.g., NH for hydrogen bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
